β3 vs β1 Receptor Selectivity
BMS-196085 is a full agonist at the human β3 receptor (95% activation) with a Ki of 21 nM, while exhibiting only partial agonist activity (45% activation) at the β1 receptor [1]. This contrasts with other β3 agonists that may have different selectivity profiles, potentially leading to undesired cardiovascular effects mediated by β1 receptors [2].
β1: 45% activation
| Evidence Dimension | Receptor binding affinity (Ki) and intrinsic activity (% activation) |
|---|---|
| Target Compound Data | β3: Ki = 21 nM, 95% activation; β1: 45% activation |
| Comparator Or Baseline | Class-level baseline: Typical β3 agonists have varying β1/β2 activity. |
| Quantified Difference | Defined β3/β1 selectivity ratio |
| Conditions | In vitro radioligand binding and functional assays on human cloned receptors. |
Why This Matters
This defined selectivity profile is essential for researchers requiring β3-mediated effects without confounding β1 activation.
- [1] Washburn, W.N.; et al. BMS-196085: A potent and selective full agonist of the human β3 adrenergic receptor. Bioorg. Med. Chem. Lett. 2001, 11 (23), 3035-3039. View Source
- [2] Bristow, M.R. Beta-adrenergic receptor blockade in chronic heart failure. Circulation 2000, 101 (5), 558-569. View Source
